molecular formula C14H11ClO3 B6370582 2-(3-Chloro-4-methoxycarbonylphenyl)phenol, 95% CAS No. 1261896-56-3

2-(3-Chloro-4-methoxycarbonylphenyl)phenol, 95%

Cat. No. B6370582
CAS RN: 1261896-56-3
M. Wt: 262.69 g/mol
InChI Key: XKNJPOKFNWXGSY-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methoxycarbonylphenyl)phenol, 95% (2-CMPP) is an organic compound that is widely used in the scientific research community. It is a phenolic compound with a molecular weight of 216.6 g/mol and a melting point of 91-94 °C. 2-CMPP is a white crystalline solid with a faint odor and is soluble in organic solvents such as methanol, ethanol, and acetone. It is a useful reagent for a variety of organic synthesis reactions and is used in a variety of scientific research applications.

Scientific Research Applications

2-(3-Chloro-4-methoxycarbonylphenyl)phenol, 95% is used in a variety of scientific research applications. It is used as a building block for the synthesis of a variety of organic compounds. It is also used as a reagent in the synthesis of polymeric materials, such as polyurethanes, polyesters, and polyamides. It is also used as a catalyst in the synthesis of polymers and as a reagent for the synthesis of pharmaceuticals.

Mechanism of Action

2-(3-Chloro-4-methoxycarbonylphenyl)phenol, 95% is a phenolic compound and its mechanism of action is based on the ability of its aromatic ring to act as a Lewis acid or a Brønsted acid. This allows it to act as a catalyst and promote various organic reactions, such as the formation of polymers. It can also act as a nucleophile and react with electrophiles to form new compounds.
Biochemical and Physiological Effects
2-(3-Chloro-4-methoxycarbonylphenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. It has been found to have antioxidant activity, which may be beneficial in the prevention of oxidative damage. It has also been found to have anti-inflammatory and anti-cancer effects. Additionally, it has been found to have an inhibitory effect on the formation of amyloid fibrils, which are associated with neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Advantages and Limitations for Lab Experiments

2-(3-Chloro-4-methoxycarbonylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a stable compound and is relatively easy to synthesize. It is also relatively inexpensive and can be used in a variety of organic synthesis reactions. However, there are some limitations to its use in laboratory experiments. It has a low solubility in water and is not soluble in common organic solvents such as methanol and ethanol. Additionally, it is not very reactive and may require the use of a catalyst for some reactions.

Future Directions

In the future, 2-(3-Chloro-4-methoxycarbonylphenyl)phenol, 95% could be used in the development of more effective drugs for the treatment of various diseases. It could also be used in the development of new polymers for use in a variety of applications. Additionally, it could be used in the development of new materials for use in the medical and pharmaceutical fields. Additionally, it could be used in the development of new catalysts for organic reactions and in the development of new methods for organic synthesis. Finally, it could be used in the development of new methods for the synthesis of pharmaceuticals and other organic compounds.

Synthesis Methods

2-(3-Chloro-4-methoxycarbonylphenyl)phenol, 95% is synthesized by a two-step reaction process. The first step involves the reaction of 4-chloro-3-methoxybenzene-1-sulfonyl chloride with sodium hydroxide to form 4-chloro-3-methoxybenzene-1-sulfonamide. This reaction is carried out in aqueous medium at room temperature. The second step involves the reaction of the sulfonamide with phenol in the presence of acetic anhydride and sulfuric acid to form 2-(3-Chloro-4-methoxycarbonylphenyl)phenol, 95%. This reaction is carried out at reflux temperature.

properties

IUPAC Name

methyl 2-chloro-4-(2-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-14(17)11-7-6-9(8-12(11)15)10-4-2-3-5-13(10)16/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNJPOKFNWXGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683626
Record name Methyl 3-chloro-2'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261896-56-3
Record name Methyl 3-chloro-2'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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